2-Hydroxy-4-methylpyridine
Overview
Description
2-Hydroxy-4-methylpyridine, also known as 4-Methyl-2(1H)-pyridinone, is a chemical compound with the empirical formula C6H7NO . It is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . This compound is used as an intermediate in the preparation of oxobenzopyrancarboxylate derivatives as inhibitors of serine proteases and human leukocyte elastase .
Synthesis Analysis
2-Hydroxy-4-methylpyridine is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular weight of 2-Hydroxy-4-methylpyridine is 109.13 . The SMILES string representation is Cc1ccnc(O)c1 . The InChI key is YBDRFJXGJQULGH-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Hydroxy-4-methylpyridine is suitable for use in a study to investigate the equilibrium of self-association of 2-pyrrolidone (A) and 2-hydroxyl-4-methyl-pyridine (B), also the hetero-association between A and B in [2 H 3] acetonitrile by NMR .Physical And Chemical Properties Analysis
2-Hydroxy-4-methylpyridine is a solid at 20°C . It has a boiling point of 186-187°C at 12 mmHg and a melting point of 131-134°C .Scientific Research Applications
Structural Analysis : Kucharska et al. (2010) investigated the molecular and crystal structure, along with IR and Raman spectra, of 2-hydroxy-3-cyano-4-methylpyridine. They performed quantum chemical calculations and discussed the nature of vibrational modes and the role of hydrogen bonds in stabilizing the structure, suggesting its application in hybrid formation technology (Kucharska et al., 2010).
Vibrational and Electronic Properties : Balachandran et al. (2012) analyzed the conformational stability and vibrational spectra of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine using density functional theory. They provided insights into the molecular stability, bond strength, and charge transfer properties, which are crucial for various applications, including materials science (Balachandran et al., 2012).
Phytotoxic Activity : Demuner et al. (2009) synthesized several derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one and evaluated their phytotoxic activity on different plant species. These compounds showed selective phytotoxicity and could serve as lead structures for developing new herbicides (Demuner et al., 2009).
Electrophoretic Separation : Wren (1991) explored the optimization of pH in the electrophoretic separation of 2-, 3-, and 4-methylpyridines. Understanding the separation mechanism and conditions is essential in analytical chemistry and various biomedical applications (Wren, 1991).
Inhibition of Mild Steel Corrosion : Mert et al. (2014) investigated the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion in acidic conditions. Their findings are significant for industrial applications, especially in preventing material degradation (Mert et al., 2014).
PET Imaging : Kumata et al. (2015) developed a PET tracer for in vivo imaging of fatty acid amide hydrolase in rat and monkey brains, utilizing a derivative of 2-methylpyridine. This has implications for neurological research and drug development (Kumata et al., 2015).
Safety And Hazards
Future Directions
2-Hydroxy-4-methylpyridine has potential applications in the synthesis of various chemical compounds. Its use in the preparation of oxobenzopyrancarboxylate derivatives as inhibitors of serine proteases and human leukocyte elastase, as well as in the synthesis of (indanylamino)(pyridinyloxy)pyrazines and analogs as corticotropin-releasing factor type-1 receptor antagonists, suggests potential future directions for this compound .
properties
IUPAC Name |
4-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDRFJXGJQULGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299790 | |
Record name | 2-Hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylpyridine | |
CAS RN |
91914-05-5, 13466-41-6 | |
Record name | 2-Pyridinol, 4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91914-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13466-41-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523149 | |
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Record name | 13466-41-6 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Methyl-2-pyridone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE7V4GNL8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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